Thalidomide-O-C6-NH2

PROTAC Linker Optimization Degradation Efficiency

Thalidomide-O-C6-NH2 (CAS 1957235-98-1) is the non-interchangeable intermediate for synthesizing dTAG-13, the benchmark PROTAC degrader of FKBP12^F36V and BET proteins. Its O-linked C6 spacer and terminal amine dictate the spatial geometry required for ternary complex formation; substitution with C4, C8, or NH-linked variants compromises published comparability. The amine handle enables rapid amide conjugation to carboxyl-bearing ligands for parallel PROTAC library screening. The hydrochloride salt provides defined PBS solubility (8.33 mg/mL) for aqueous in vivo formulations. Procure this exact building block to ensure experimental reproducibility and rigorous target validation.

Molecular Formula C19H23N3O5
Molecular Weight 373.4 g/mol
Cat. No. B11938371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C6-NH2
Molecular FormulaC19H23N3O5
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCN
InChIInChI=1S/C19H23N3O5/c20-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)22(18(12)25)13-8-9-15(23)21-17(13)24/h5-7,13H,1-4,8-11,20H2,(H,21,23,24)
InChIKeyQPKPIBLEXSCVSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-C6-NH2: A Cereblon Ligand-Linker Conjugate for PROTAC Development


Thalidomide-O-C6-NH2 (CAS: 1957235-98-1) is a functionalized E3 ubiquitin ligase ligand-linker conjugate, consisting of a thalidomide-based cereblon (CRBN) ligand tethered via an O-linked six-carbon alkyl chain to a terminal primary amine . This bifunctional building block is specifically designed for the modular synthesis of proteolysis-targeting chimeras (PROTACs), enabling the recruitment of the CRBN E3 ligase complex for targeted protein degradation applications .

Why Thalidomide-O-C6-NH2 Cannot Be Substituted with Other Thalidomide-Based Linker Conjugates


In PROTAC design, subtle variations in linker length, attachment chemistry (O-linked vs. N-linked), and the specific terminal functional group can profoundly influence ternary complex formation, degradation efficiency, and the physicochemical properties of the final degrader [1]. Generic substitution of Thalidomide-O-C6-NH2 with other commercially available thalidomide-linker conjugates (e.g., C4, C8, or NH-linked variants) is not trivial, as each scaffold provides a distinct spatial orientation and linker trajectory. The C6 O-linked spacer and terminal amine represent a specific, non-interchangeable design element within the dTAG-13 degrader system, a benchmark tool compound for which Thalidomide-O-C6-NH2 is the defined intermediate .

Quantitative Differentiation of Thalidomide-O-C6-NH2 from Its Closest Analogs


Linker Length Optimization: C6 Spacer Outperforms Shorter and Longer Analogs in Degradation Efficiency

Studies on PROTACs demonstrate that linker length is a critical determinant of degradation potency. While direct DC50/Dmax data for Thalidomide-O-C6-NH2 as a standalone building block are not applicable, its specific C6 spacer has been validated as the optimal length for achieving potent and selective target degradation in benchmark systems. PROTACs constructed with this C6 linker achieve sub-nanomolar degradation activity, whereas PROTACs using shorter (e.g., C4) or longer (e.g., C8) linkers frequently exhibit significantly reduced or completely abolished degradation [1]. For example, in a systematic study of a related degrader series, the optimal linker length was found to be 6 atoms, with DC50 values >100-fold worse for linkers that were only 2 atoms shorter or longer [2].

PROTAC Linker Optimization Degradation Efficiency

Enhanced Aqueous Solubility: Hydrochloride Salt Form Provides 8.33 mg/mL Solubility in PBS

The hydrochloride salt of Thalidomide-O-C6-NH2 (CAS: 2245697-88-3) offers a defined solubility of 8.33 mg/mL (20.32 mM) in PBS (phosphate-buffered saline) [1]. In contrast, the free base form (CAS: 1957235-98-1) exhibits limited aqueous solubility, requiring organic co-solvents for dissolution. The TFA salt form (CAS: 1957235-99-2) is reported to have enhanced water solubility compared to the free base, but a direct quantitative comparison with the HCl salt in PBS is not available .

PROTAC Solubility Formulation

Validated Conjugation Handle: Terminal Amine Enables Amide Bond Formation with Activated Carboxylates

Thalidomide-O-C6-NH2 presents a terminal primary amine group, which serves as a reactive handle for standard amide bond formation with activated carboxylates or NHS esters. This chemistry is highly efficient and widely employed in PROTAC synthesis [1]. In contrast, alternative thalidomide conjugates bearing terminal carboxyl or hydroxyl groups may require additional activation steps or exhibit lower coupling efficiencies [2]. While no quantitative yield comparison is publicly available, the amine handle is universally recognized as the most robust conjugation strategy for modular PROTAC assembly.

PROTAC Conjugation Chemistry Amide Coupling

Defined Intermediate for Benchmark Degrader dTAG-13: Enables Reproducible FKBP12F36V and BET Degradation

Thalidomide-O-C6-NH2 is the specific E3 ligase ligand-linker conjugate used as an intermediate in the synthesis of dTAG-13, a well-characterized PROTAC degrader of FKBP12F36V and BET proteins . dTAG-13 has been shown to induce near-complete degradation of its target proteins at nanomolar concentrations in cellular assays, establishing a robust positive control for degrader experiments [1]. Other thalidomide-linker conjugates, such as the C4 or C8 analogs, are not intermediates for this benchmark tool compound and cannot be used to replicate published dTAG-13 results.

PROTAC dTAG-13 FKBP12F36V BET

Enhanced Chemical Stability: Crystalline HCl Salt Form Offers Superior Long-Term Storage

Thalidomide-O-C6-NH2 hydrochloride is a stable crystalline solid that can be stored as a powder at -20°C for up to 3 years without significant degradation . The free base form (CAS: 1957235-98-1) is also stable under similar conditions, but the HCl salt is generally less hygroscopic and more resistant to oxidation [1]. While quantitative stability data (e.g., half-life at 25°C) are not available for either form, the hydrochloride salt is the preferred form for long-term storage in commercial inventory management.

PROTAC Stability Storage

Optimal Research Applications for Thalidomide-O-C6-NH2 in Targeted Protein Degradation


Synthesis of dTAG-13 and Related FKBP12F36V/BET Degraders

Thalidomide-O-C6-NH2 is the essential intermediate for preparing dTAG-13, the benchmark PROTAC used to degrade FKBP12F36V fusion proteins and BET family members . Researchers employing the dTAG degradation system require this specific building block to generate the tool compound and to ensure their results are directly comparable to published data [1].

Modular Assembly of Novel PROTAC Libraries via Amide Coupling

The terminal primary amine serves as a versatile handle for conjugation to a wide range of target-protein ligands bearing activated carboxyl groups. This enables the rapid, parallel synthesis of PROTAC libraries for screening optimal degraders against diverse targets, as the amide bond formation is a robust and high-yielding reaction .

Aqueous Formulation Development for In Vivo Degrader Studies

The hydrochloride salt's defined PBS solubility (8.33 mg/mL) makes it the preferred form for preparing aqueous formulations of CRBN-recruiting PROTACs. This property is critical for in vivo pharmacokinetic and efficacy studies, where the use of DMSO or other organic co-solvents can lead to precipitation or confounding biological effects .

Chemical Probe Development and Target Validation

As a validated CRBN ligand-linker conjugate with a defined C6 spacer, Thalidomide-O-C6-NH2 is used to create selective chemical probes for validating novel protein targets. PROTACs built on this scaffold can be used to confirm target engagement and to study the functional consequences of acute protein depletion in cellular models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-C6-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.